molecular formula C17H21NO3S B4749854 N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide

N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide

Cat. No.: B4749854
M. Wt: 319.4 g/mol
InChI Key: CAFLJVBXVLVELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide is an organic compound that features a thiophene ring substituted with a propyl group and a carboxamide group attached to a 3,4-dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the 3,4-dimethoxybenzylamine: This can be achieved by reducing 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Synthesis of the thiophene derivative: The thiophene ring can be functionalized with a propyl group through a Friedel-Crafts alkylation reaction.

    Coupling reaction: The final step involves coupling the 3,4-dimethoxybenzylamine with the thiophene derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide is unique due to its combination of a thiophene ring, a propyl group, and a carboxamide group attached to a 3,4-dimethoxybenzyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-5-14-9-13(11-22-14)17(19)18-10-12-6-7-15(20-2)16(8-12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFLJVBXVLVELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide
Reactant of Route 4
N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxybenzyl)-5-propyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.